Complete Resistance to Uracil-DNA Glycosylase (UDG) Cleavage vs. 2'-Deoxyuridine (dU) as Substrate
Oligonucleotides containing 2'-deoxypseudouridine (dΨ) are not substrates for uracil-DNA glycosylase (UDG), in stark contrast to 2'-deoxyuridine (dU)-containing oligomers, which are efficiently cleaved. In direct enzymatic assays, incubation of dΨ-ODN with E. coli UDG resulted in no detectable reaction, confirming complete resistance. Moreover, when dΨ-ODN was added to a reaction mixture containing a 32P-labeled dU-ODN substrate, the rate of substrate degradation was visibly slowed, demonstrating that dΨ-ODN binds to UDG and acts as a competitive inhibitor [1].
| Evidence Dimension | Enzymatic susceptibility to uracil-DNA glycosylase (UDG) cleavage |
|---|---|
| Target Compound Data | No detectable cleavage; acts as competitive inhibitor |
| Comparator Or Baseline | 2'-Deoxyuridine (dU): Efficiently cleaved by UDG |
| Quantified Difference | Qualitative shift from substrate (dU) to inhibitor/non-substrate (dΨ) |
| Conditions | In vitro incubation with E. coli UDG; reaction monitored by 32P-labeling, alkaline treatment, and polyacrylamide gel electrophoresis |
Why This Matters
This functional switch from substrate to inhibitor enables dΨ to serve as a non-cleavable, enzyme-occluding probe for DNA repair studies, a capability absent in standard dU building blocks.
- [1] Ono A, Nishizima A. Synthesis of oligodeoxyribonucleotides containing 2′-deoxypseudouridine: Inhibition of uracil-DNA glycosylase. Nucleic Acids Symposium Series. 2000;44(1):127-128. View Source
